Cas no 1158764-56-7 (3-(4-bromophenyl)methylpyrrolidine)
3-(4-bromophenyl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Bromobenzyl)pyrrolidine
- 3-[(4-bromophenyl)methyl]pyrrolidine
- AGN-PC-0DACSG
- AK130936
- KB-233057
- PubChem16319
- SureCN1994019
- Pyrrolidine,3-[(4-bromophenyl)methyl]-
- BC004096
- 3-(4-bromophenyl)methylpyrrolidine
- MFCD07383422
- DB-060771
- 1158764-56-7
- CS-0215108
- EN300-222789
- DTXSID90733693
- SCHEMBL1994019
- Pyrrolidine, 3-[(4-bromophenyl)methyl]-
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- MDL: MFCD07383422
- Inchi: 1S/C11H14BrN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2
- InChI Key: SKTDQMROVIRPEQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CC1CNCC1
Computed Properties
- Exact Mass: 239.03096g/mol
- Monoisotopic Mass: 239.03096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 12
3-(4-bromophenyl)methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005329-1g |
3-(4-Bromobenzyl)pyrrolidine |
1158764-56-7 | 95% | 1g |
$416.00 | 2023-09-04 | |
| Chemenu | CM198250-1g |
3-(4-bromobenzyl)pyrrolidine |
1158764-56-7 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM198250-1g |
3-(4-bromobenzyl)pyrrolidine |
1158764-56-7 | 95% | 1g |
$482 | 2023-11-24 | |
| Enamine | EN300-222789-1g |
3-[(4-bromophenyl)methyl]pyrrolidine |
1158764-56-7 | 95% | 1g |
$613.0 | 2023-09-16 | |
| Enamine | EN300-222789-5g |
3-[(4-bromophenyl)methyl]pyrrolidine |
1158764-56-7 | 95% | 5g |
$2036.0 | 2023-09-16 | |
| Enamine | EN300-222789-10g |
3-[(4-bromophenyl)methyl]pyrrolidine |
1158764-56-7 | 95% | 10g |
$3813.0 | 2023-09-16 | |
| eNovation Chemicals LLC | D504792-10g |
3-(4-BroMobenzyl)pyrrolidine |
1158764-56-7 | 97% | 10g |
$3220 | 2023-09-03 | |
| Enamine | EN300-222789-0.05g |
3-[(4-bromophenyl)methyl]pyrrolidine |
1158764-56-7 | 95% | 0.05g |
$143.0 | 2023-09-16 | |
| Enamine | EN300-222789-0.1g |
3-[(4-bromophenyl)methyl]pyrrolidine |
1158764-56-7 | 95% | 0.1g |
$213.0 | 2023-09-16 | |
| Enamine | EN300-222789-0.25g |
3-[(4-bromophenyl)methyl]pyrrolidine |
1158764-56-7 | 95% | 0.25g |
$303.0 | 2023-09-16 |
3-(4-bromophenyl)methylpyrrolidine Suppliers
3-(4-bromophenyl)methylpyrrolidine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-(4-bromophenyl)methylpyrrolidine
Comprehensive Analysis of 3-(4-Bromophenyl)methylpyrrolidine (CAS 1158764-56-7): Properties, Applications, and Industry Trends
The compound 3-(4-bromophenyl)methylpyrrolidine (CAS 1158764-56-7) is a brominated pyrrolidine derivative with significant relevance in pharmaceutical and agrochemical research. Its molecular structure features a pyrrolidine ring substituted with a 4-bromobenzyl group, making it a versatile intermediate for synthesizing complex molecules. Recent studies highlight its potential in drug discovery, particularly as a building block for central nervous system (CNS) targeting compounds, aligning with the growing demand for neurological disorder treatments.
In the context of green chemistry, researchers are exploring sustainable synthesis routes for 3-(4-bromophenyl)methylpyrrolidine to reduce environmental impact. This aligns with the 2023-2025 pharmaceutical industry trends emphasizing eco-friendly synthesis and atom economy. The compound's bromine atom offers unique reactivity for cross-coupling reactions, a topic frequently searched in organic chemistry forums and AI-driven retrosynthesis platforms.
The physicochemical properties of CAS 1158764-56-7 include a molecular weight of 240.13 g/mol and moderate lipophilicity (predicted LogP ~2.8), making it suitable for blood-brain barrier penetration studies. These characteristics have spurred interest in its application for neuroprotective agent development, a trending topic in Alzheimer's disease research communities. Analytical techniques like HPLC-MS and NMR spectroscopy are typically employed for purity verification, addressing common queries about quality control in fine chemical production.
Market analyses reveal increasing procurement of 3-(4-bromophenyl)methylpyrrolidine by contract research organizations (CROs) for high-throughput screening libraries. This correlates with the rise of AI-assisted drug design, where such heterocyclic compounds are valued for their 3D structural diversity. Patent landscapes show its incorporation in dopamine receptor modulators, responding to the surge in Parkinson's disease therapeutic research.
From a regulatory perspective, proper handling of brominated compounds requires adherence to REACH compliance standards, a frequent search term among chemical safety officers. The compound's stability under GMP conditions makes it suitable for scale-up processes, addressing industry pain points about intermediate scalability. Recent advancements in continuous flow chemistry have demonstrated efficient production methods for such pharmaceutical intermediates.
Emerging applications include its use in material science for designing organic semiconductors, leveraging the electron-withdrawing nature of the bromophenyl group. This interdisciplinary potential makes CAS 1158764-56-7 a compound of interest in bioelectronics research, a field gaining traction in academic publications and grant proposals.
For researchers investigating structure-activity relationships (SAR), the methylpyrrolidine moiety offers valuable insights into molecular rigidity effects on target binding affinity. These studies frequently appear in computational chemistry discussions, particularly regarding molecular docking simulations and free energy calculations.
The synthesis of 3-(4-bromophenyl)methylpyrrolidine typically involves reductive amination strategies, with recent literature emphasizing catalytic asymmetric approaches to access enantiopure forms. This responds to the pharmaceutical industry's need for chiral building blocks, a topic dominating synthetic methodology conferences.
Storage recommendations for this compound highlight its stability at -20°C under inert atmosphere, addressing common chemical storage FAQs. Proper material safety data sheets (MSDS) should always be consulted, reflecting the industry's focus on laboratory safety protocols.
Future research directions may explore its metabolic stability profiles and potential as a proton pump inhibitor scaffold, connecting to current interests in gastrointestinal therapeutics. The compound's structure-property relationships continue to generate discussion in medicinal chemistry circles, particularly regarding bioisosteric replacements for the bromine substituent.
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